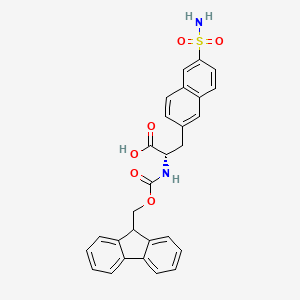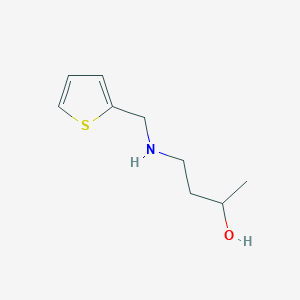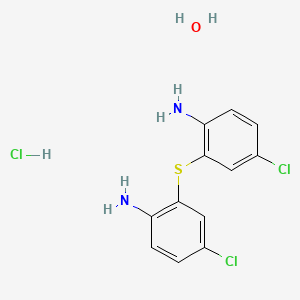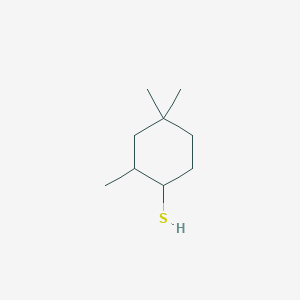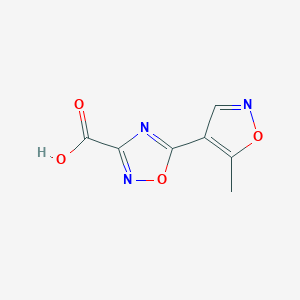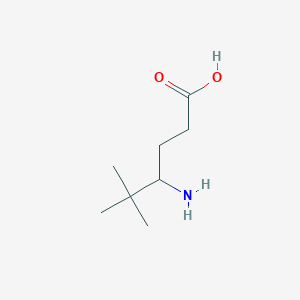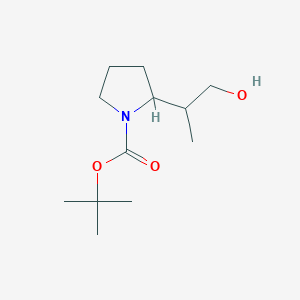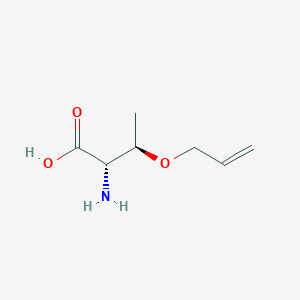
O-Allyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Allyl-L-threonine: is a derivative of the amino acid L-threonine, where the hydroxyl group of threonine is replaced by an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-Allyl-L-threonine typically involves the reaction of L-threonine with allyl halides under basic conditions. One common method is the use of allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of L-threonine is replaced by the allyl group.
Industrial Production Methods: Industrial production of this compound can be achieved through enzymatic methods using L-threonine transaldolase or L-threonine aldolase. These enzymes catalyze the formation of this compound from L-threonine and allyl aldehyde under optimized conditions, providing high yields and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions: O-Allyl-L-threonine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or diols.
Reduction: The allyl group can be reduced to form saturated derivatives.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) can be used for hydrogenation reactions.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
O-Allyl-L-threonine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways involving amino acids.
Industry: It is used in the production of fine chemicals and pharmaceuticals, leveraging its unique structural properties and reactivity
Mechanism of Action
The mechanism of action of O-Allyl-L-threonine involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for L-threonine aldolase, which catalyzes the cleavage of the C-C bond, leading to the formation of glycine and an allyl aldehyde. This reaction is stereospecific and involves the formation of a Schiff base intermediate with the enzyme’s active site .
Comparison with Similar Compounds
L-Threonine: The parent amino acid with a hydroxyl group instead of an allyl group.
O-Allyl-L-serine: Similar structure but derived from L-serine.
O-Allyl-D-threonine: The D-isomer of O-Allyl-L-threonine.
Uniqueness: this compound is unique due to its allyl group, which imparts distinct reactivity and potential for various chemical transformations. Its stereochemistry and ability to participate in enzyme-catalyzed reactions make it valuable for research and industrial applications .
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-4-11-5(2)6(8)7(9)10/h3,5-6H,1,4,8H2,2H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
DSQHMLACRFGVEJ-RITPCOANSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OCC=C |
Canonical SMILES |
CC(C(C(=O)O)N)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


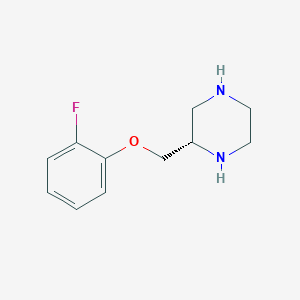
![3-Bromo-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13331770.png)
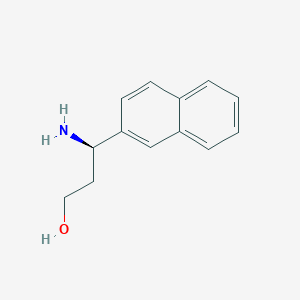
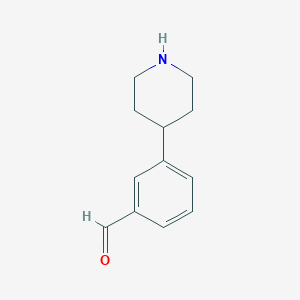
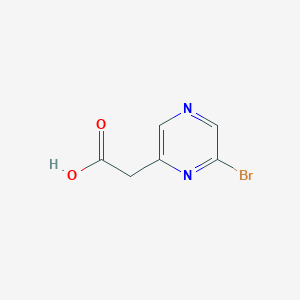
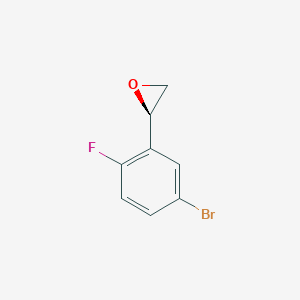
![[(2-Iodocyclopentyl)oxy]cycloheptane](/img/structure/B13331810.png)
